Aminoquinol triphosphate

Catalog No.
S518641
CAS No.
3653-53-0
M.F
C26H40Cl2N3O12P3
M. Wt
750.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoquinol triphosphate

CAS Number

3653-53-0

Product Name

Aminoquinol triphosphate

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C26H40Cl2N3O12P3

Molecular Weight

750.4 g/mol

InChI

InChI=1S/C26H31Cl2N3.3H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;3*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);3*(H3,1,2,3,4)/b14-12+;;;

InChI Key

NHNXMYYNFQHZMQ-XPGLNUPKSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Aminochinol triphosphate, Aminoquinol triphosphate

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Description

The exact mass of the compound Aminoquinol triphosphate is 749.1202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GFRα-1 Receptor Agonist

One of the promising aspects of aminoquinol triphosphate lies in its ability to act as a non-peptidyl agonist for a cell surface receptor called GFRα-1. Studies have shown that aminoquinol triphosphate can inhibit the binding of another molecule, GDNF, to GFRα-1 in nerve cells with an inhibitory concentration (IC50) of 10.4 micromolar []. This suggests that aminoquinol triphosphate might interact with the same binding site on GFRα-1 as GDNF.

Furthermore, similar to GDNF, aminoquinol triphosphate can induce the autophosphorylation of a protein called Ret, which is known to be downstream of GFRα-1 signaling []. This autophosphorylation is a crucial step in the activation of various cellular processes, including neurite outgrowth, which is the growth of nerve cell processes. These findings suggest that aminoquinol triphosphate might mimic some of the neurotrophic effects of GDNF by activating the GFRα-1/Ret signaling pathway [].

Potential Treatment for Small Fiber Neuropathy

Given its ability to activate the GFRα-1/Ret signaling pathway, which plays a role in nerve cell function and survival, aminoquinol triphosphate is being investigated as a potential treatment for small fiber neuropathy (SFN). SFN is a condition characterized by damage to small nerve fibers, leading to pain, burning sensations, and numbness, particularly in the extremities.

Studies have shown that topical application of aminoquinol triphosphate can be an effective treatment for SFN in animal models []. This suggests that aminoquinol triphosphate might offer a novel therapeutic approach for managing this debilitating condition in humans. However, more research is needed to confirm its efficacy and safety in clinical trials.

Aminoquinol triphosphate is a synthetic compound that combines the structural features of aminoquinol, a derivative of quinoline, with a triphosphate group. This compound is notable for its potential applications in biochemistry and molecular biology, particularly in energy transfer and signaling pathways. The presence of the triphosphate moiety suggests that aminoquinol triphosphate may function similarly to adenosine triphosphate (ATP), which is a critical energy carrier in biological systems.

, primarily involving hydrolysis and phosphorylation. The hydrolysis reaction can be represented as follows:

Aminoquinol triphosphate+H2OAminoquinol diphosphate+Inorganic phosphate+Free energy\text{Aminoquinol triphosphate}+H_2O\rightarrow \text{Aminoquinol diphosphate}+\text{Inorganic phosphate}+\text{Free energy}

This reaction releases energy, which can be harnessed for cellular processes. Additionally, aminoquinol triphosphate may undergo phosphorylation reactions where it acts as a phosphate donor in the formation of phosphorylated substrates.

The biological activity of aminoquinol triphosphate is hypothesized to be similar to that of ATP, potentially serving as an energy source or signaling molecule within cells. Its interactions with enzymes and other biomolecules could facilitate various metabolic pathways. Studies indicate that compounds with triphosphate groups often play roles in energy metabolism, nucleic acid synthesis, and signal transduction.

The synthesis of aminoquinol triphosphate typically involves several steps:

  • Synthesis of the Aminoquinol Base: This can be achieved through various organic synthesis methods, including cyclization reactions involving aniline derivatives and carbonyl compounds.
  • Triphosphorylation: The aminoquinol compound is then subjected to a phosphorylation process to introduce the triphosphate group. This can be accomplished through methods such as:
    • Coupling with a phosphoric acid derivative.
    • Utilizing activated phosphates like trimetaphosphate in a reaction that transfers phosphate groups to the aminoquinol backbone.
  • Purification: The final product is purified using chromatographic techniques to isolate pure aminoquinol triphosphate from byproducts and unreacted materials.

Aminoquinol triphosphate has potential applications in various fields:

  • Biochemical Research: As a tool for studying enzyme kinetics and metabolic pathways.
  • Pharmaceutical Development: Investigating its role as a therapeutic agent or drug candidate targeting specific biochemical pathways.
  • Molecular Biology: Serving as a substrate in nucleic acid synthesis or other biochemical assays.

Interaction studies of aminoquinol triphosphate focus on its binding affinity and activity with enzymes and receptors involved in metabolic processes. These studies may involve:

  • Kinetic Analysis: Measuring the rate of reaction between aminoquinol triphosphate and target enzymes.
  • Binding Studies: Using techniques like surface plasmon resonance or fluorescence spectroscopy to determine binding constants and interaction dynamics.

Such studies are crucial for understanding the functional role of aminoquinol triphosphate in biological systems.

Aminoquinol triphosphate shares structural similarities with several other compounds, particularly those containing quinoline structures or triphosphate moieties. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Adenosine TriphosphateNucleotideCentral role in energy metabolism
Guanosine TriphosphateNucleotideInvolved in protein synthesis and signaling
Cytidine TriphosphateNucleotideKey player in RNA synthesis
2-Amino-3-hydroxy-1,4-naphthoquinoneQuinone DerivativeAntioxidant properties; potential anticancer activity
6-Amino-2-mercapto-4(3H)-pyrimidinonePyrimidine DerivativeInvolved in nucleotide metabolism

Uniqueness of Aminoquinol Triphosphate

Aminoquinol triphosphate is unique due to its combination of the quinoline structure with a triphosphate group, potentially offering distinct biochemical properties compared to traditional nucleotides like adenosine triphosphate. Its unique structure may confer specific interactions with enzymes or receptors not observed with other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

749.1202

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Aminoquinol triphosphate

Dates

Modify: 2023-08-15
1: Labesse G, Ferrari D, Chen ZW, Rossi GL, Kuusk V, McIntire WS, Mathews FS. Crystallographic and spectroscopic studies of native, aminoquinol, and monovalent cation-bound forms of methylamine dehydrogenase from Methylobacterium extorquens AM1. J Biol Chem. 1998 Oct 2;273(40):25703-12. PubMed PMID: 9748238.
2: Ben'iaminov BA. [Aminoquinol in the therapy of the acute necrotising form of cutaneous leishmaniasis]. Vestn Dermatol Venerol. 1966 Jun;40(6):75-7. Russian. PubMed PMID: 5988391.

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